6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
Overview
Description
6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid (TFMIPC) is an organic compound belonging to the class of heterocyclic compounds. This compound has recently been studied for its potential applications in the field of organic synthesis and medicinal chemistry. TFMIPC has been found to possess several interesting properties, such as high solubility in organic solvents, low toxicity and good stability. The compound is of particular interest due to its potential applications in the areas of drug design, medicinal chemistry and chemical synthesis.
Scientific Research Applications
Medicinal Chemistry
This compound serves as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry. It is recognized for its structural character which makes it suitable for various therapeutic potentials .
Material Science
The structural properties of imidazo[1,2-a]pyridine derivatives make them useful in material science applications .
Anticancer Agent Scaffold
Imidazo[1,2-a]pyridine derivatives have been identified as novel scaffolds suitable for the discovery of covalent anticancer agents .
Antibacterial Activity
Derivatives of this compound show potential antibacterial activities which can be explored for developing new antibacterial drugs .
Antimycobacterial Activity
Some derivatives have shown potent antimycobacterial activity against Mycobacterium tuberculosis strains .
Anti-inflammatory and Antitumor Activities
These compounds also exhibit anti-inflammatory and antitumor activities which can be significant in the development of treatments for related conditions .
Antidiabetic and Anti-allergic Properties
The compound’s derivatives have been reported to possess antidiabetic and anti-allergic properties .
Antiviral and Antioxidant Activities
There is evidence of antiviral and antioxidant activities associated with imidazo[1,2-a]pyridine derivatives .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine analogues have been recognized as potential antituberculosis agents , suggesting that this compound may target proteins or enzymes involved in the survival and replication of Mycobacterium tuberculosis.
Mode of Action
Imidazo[1,2-a]pyridine derivatives have been explored for the development of covalent inhibitors , suggesting that this compound may interact with its targets through a covalent bond, leading to the inhibition of target protein function.
Biochemical Pathways
Given its potential role as an antituberculosis agent , it may affect pathways critical for the survival and replication of Mycobacterium tuberculosis.
Result of Action
Given its potential role as an antituberculosis agent , it may inhibit the growth and replication of Mycobacterium tuberculosis, leading to a reduction in bacterial load.
properties
IUPAC Name |
6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)5-1-2-7-13-3-6(8(15)16)14(7)4-5/h1-4H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXEBZMQCMRVHSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679746 | |
Record name | 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10679746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid | |
CAS RN |
1019021-78-3 | |
Record name | 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10679746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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